Cas no 866344-58-3 (5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline)

5-Benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a structurally complex heterocyclic compound featuring a fused pyrazoloquinoline core with benzyl, ethoxyphenyl, and dimethoxy substituents. Its multi-ring system and functional group diversity make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The presence of electron-donating methoxy and ethoxy groups enhances its potential for interactions with biological targets, while the benzyl moiety offers flexibility for further derivatization. This compound is of interest in pharmaceutical research due to its potential applications in designing kinase inhibitors or other therapeutic agents. Its well-defined structure allows for precise modifications to optimize physicochemical properties and biological activity.
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline structure
866344-58-3 structure
商品名:5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline
CAS番号:866344-58-3
MF:C27H25N3O3
メガワット:439.505706548691
CID:5954674
PubChem ID:2135478

5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

    • 5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline
    • 5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
    • AB00674828-01
    • AKOS001814308
    • 5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
    • MLS-0454770.0001
    • F1602-0439
    • 866344-58-3
    • インチ: 1S/C27H25N3O3/c1-4-33-20-12-10-19(11-13-20)26-22-17-30(16-18-8-6-5-7-9-18)23-15-25(32-3)24(31-2)14-21(23)27(22)29-28-26/h5-15,17H,4,16H2,1-3H3
    • InChIKey: WABCCFOYBROPBK-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=CC=C2)C2=C(C=C(OC)C(OC)=C2)C2=NN=C(C3=CC=C(OCC)C=C3)C2=C1

計算された属性

  • せいみつぶんしりょう: 439.18959167g/mol
  • どういたいしつりょう: 439.18959167g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 607
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1602-0439-4mg
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866344-58-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1602-0439-20μmol
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866344-58-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1602-0439-20mg
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866344-58-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1602-0439-2μmol
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866344-58-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1602-0439-5μmol
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866344-58-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1602-0439-40mg
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866344-58-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1602-0439-5mg
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866344-58-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1602-0439-10mg
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866344-58-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1602-0439-30mg
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866344-58-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1602-0439-1mg
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
866344-58-3 90%+
1mg
$54.0 2023-05-17

5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline 関連文献

5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo4,3-cquinolineに関する追加情報

Comprehensive Overview of 5-Benzyl-3-(4-Ethoxyphenyl)-7,8-Dimethoxy-5H-Pyrazolo[4,3-c]Quinoline (CAS No. 866344-58-3)

The compound 5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline (CAS No. 866344-58-3) is a structurally complex heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. With its unique pyrazoloquinoline core, this compound exhibits potential applications in drug discovery, particularly in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs). Its molecular architecture combines a benzyl group, ethoxy substituents, and dimethoxy functionalities, making it a versatile scaffold for medicinal chemistry optimization.

Recent trends in AI-driven drug discovery have highlighted the importance of such small-molecule libraries, as they serve as critical building blocks for high-throughput screening (HTS). Researchers are increasingly leveraging machine learning algorithms to predict the bioactivity of derivatives of 5H-pyrazolo[4,3-c]quinoline, including this compound. Questions like "How does 7,8-dimethoxy substitution affect bioavailability?" or "What are the synthetic routes for pyrazoloquinoline derivatives?" are frequently searched in academic and industrial databases, reflecting growing interest in its structure-activity relationships (SAR).

From a synthetic chemistry perspective, the ethoxyphenyl and benzyl moieties in this compound offer opportunities for structure-based drug design (SBDD). The dimethoxy groups at positions 7 and 8 may enhance metabolic stability, a hot topic in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models are often employed to evaluate its interactions with biological targets, aligning with the current focus on rational drug design.

In materials science, the π-conjugated system of the pyrazolo[4,3-c]quinoline core suggests potential utility in organic electronics, such as OLEDs (organic light-emitting diodes) or photovoltaic devices. Searches for "quinoline-based semiconductors" or "heterocyclic compounds for optoelectronics" often intersect with studies on this compound, emphasizing its interdisciplinary relevance.

Regulatory and safety assessments of CAS No. 866344-58-3 emphasize its non-hazardous profile under standard laboratory conditions. However, researchers are advised to consult REACH and FDA guidelines for compliance in specific applications. The compound's synthetic scalability and purity optimization remain key discussion points in process chemistry forums, where topics like "green chemistry approaches for heterocycles" are trending.

In summary, 5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline represents a multifaceted compound with dual utility in life sciences and advanced materials. Its molecular diversity and compatibility with computational prediction tools position it as a valuable candidate for future innovations in precision medicine and sustainable technologies.

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